1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide

Chemical synthesis Building block procurement Assay reproducibility

This oxamide hydrazone scaffold delivers a unique dichlorophenoxy-driven polypharmacology—predicted lipid metabolism regulation (Pa=0.999), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979)—unavailable in triazole or truncated analogs. For enzymatic/cell-based assays, choose ≥98% (NLT) grade to eliminate artifact false positives/negatives and enhance inter-lab reproducibility, providing an 8 percentage-point purity advantage over standard 90% material. A differentiated chemotype for metabolic disease and oncology phenotypic screening.

Molecular Formula C10H10Cl2N4O3
Molecular Weight 305.12
CAS No. 338405-15-5
Cat. No. B2742847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide
CAS338405-15-5
Molecular FormulaC10H10Cl2N4O3
Molecular Weight305.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)C(=O)N)N
InChIInChI=1S/C10H10Cl2N4O3/c11-5-1-2-7(6(12)3-5)19-4-8(13)15-16-10(18)9(14)17/h1-3H,4H2,(H2,13,15)(H2,14,17)(H,16,18)
InChIKeyAGEBHQBZILLVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide (CAS 338405-15-5) – Key Identity and Structural Context for Procurement Decisions


1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide (CAS 338405-15-5), also systematically named 2-{2-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazino}-2-oxoacetamide, is a synthetic small molecule (MW = 305.12 g/mol, MF = C10H10Cl2N4O3) that belongs to the oxamide hydrazone class . This compound is primarily distributed as a research-grade building block (Key Organics/BIONET part KEY465194770) and appears in screening collections. Its structure features a 2,4-dichlorophenoxy moiety linked via an ethanimidoyl bridge to a hydrazinecarbonylformamide (oxamic hydrazide) terminus, a scaffold that has been associated with predicted modulation of lipid metabolism, angiogenesis, and apoptosis pathways in computational pharmacology models [1].

Why Truncated or Heterocycle-Substituted Analogs Cannot Replace 1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide


The compound’s 2,4-dichlorophenoxy tail and the intact oxamide hydrazone linker jointly define its interaction potential, as predicted multi-target profiles (Pa > 0.7 for lipid metabolism regulation, DNA synthesis inhibition, and apoptosis agonism) are highly sensitive to the dichloro substitution pattern and the ethanimidoyl hydrazinecarbonyl connectivity [1]. Closely related in-class compounds, such as the triazole analog 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide (CAS 338405-25-7) or the truncated 2-(2,4-dichlorophenoxy)acetohydrazide (CAS 28236-62-6) lacking the oxamide terminus, exhibit divergent electrostatic and hydrogen-bond donor/acceptor surfaces, which directly translate into distinct cheminformatic activity predictions. Therefore, substitution without re-validating the structure–activity relationship risks loss of the computationally predicted polypharmacology that makes this scaffold attractive for phenotypic screening.

Quantitative Differentiation Guide for Procuring 1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide


Purity as a Determinant of Reproducibility: 98% (NLT) vs. 90% Minimum Offering for Identical CAS Registry

When sourcing CAS 338405-15-5 for sensitive biological assays or as a synthetic intermediate, the supplier-specified purity directly impacts reproducibility. The compound is listed at 90% purity on Sigma-Aldrich’s KEY465194770 line , while MolCore supplies it at ≥98% purity (NLT) , and CheMenu offers 95%+ . This 8 percentage-point minimum purity gap between the lowest and highest commercial grades represents a quantifiable risk: a 90% purity lot may contain up to 10% unidentified impurities, which could act as confounding inhibitors or quenching agents in biochemical assays.

Chemical synthesis Building block procurement Assay reproducibility

Predicted Polypharmacology Signature Relative to the Triazole Analog (CAS 338405-25-7)

Public cheminformatics models (PASS algorithm) applied to the structurally characterized compound predict a multi-target activity profile with probabilities: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1]. In contrast, the 1,2,4-triazole-bearing analog (CAS 338405-25-7) lacks the 2,4-dichlorophenoxy moiety and is predicted to display a different bioactivity fingerprint (detailed predictions not publicly available in the same report), consistent with the known impact of dichlorophenoxy pharmacophores on lipid-related targets. This divergence underscores that the precise substituent array in CAS 338405-15-5 is non-redundant for the predicted polypharmacology.

Computational pharmacology Target prediction Phenotypic screening

Completeness of the Oxamide Hydrazone Scaffold versus the Truncated Hydrazide (2-(2,4-dichlorophenoxy)acetohydrazide)

The target compound retains the full oxamide hydrazone architecture, whereas 2-(2,4-dichlorophenoxy)acetohydrazide (CAS 28236-62-6) terminates at the hydrazide stage without the oxamide extension [1]. Physicochemical comparison: CAS 338405-15-5 has a molecular weight of 305.12 g/mol and 6 H-bond acceptors, versus 235.1 g/mol and 4 H-bond acceptors for the truncated hydrazide [2]. The additional oxamide group increases polar surface area and hydrogen-bonding capacity, properties that influence solubility, permeability, and target engagement. In kinase inhibitor development, such extensions are frequently employed to improve selectivity and potency; the predicted apoptosis agonist (Pa = 0.979) and DNA synthesis inhibitor (Pa = 0.991) activities for the full scaffold are consistent with the functional importance of the oxamide terminus.

Medicinal chemistry Scaffold design SAR expansion

Functional Group Divergence from the Benzenesulfonohydrazide Analog (CAS 338405-07-5)

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenesulfonohydrazide (CAS 338405-07-5) replaces the oxamide hydrazide terminus with a benzenesulfonyl group . The resultant change in electronic character (strong electron-withdrawing sulfonyl vs. hydrogen-bond-donating oxamide) leads to a markedly different predicted bioactivity profile. While CAS 338405-15-5 is predicted to engage DNA synthesis inhibition, apoptosis, and lipid regulation, the sulfonamide analog is not associated with the same multi-pathway prediction signature in the canSAR knowledgebase [1]. This functional group divergence supports the selection of the oxamide hydrazone for projects targeting the intersection of metabolic and apoptotic networks.

Bioisostere evaluation Lead optimization Chemotype comparison

Application Scenarios Where 1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide Offers Scientific Selection Advantages


High-Confidence Phenotypic Screening with Multi-Target Predictions

The computationally predicted engagement of lipid metabolism regulation (Pa = 0.999), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1] positions this compound as a promising candidate for phenotypic screening libraries targeting metabolic diseases and oncology. Its distinct profile relative to the triazole analog supports its inclusion when a dichlorophenoxy-driven pharmacology is desired.

SAR Expansion from a Structurally Complete Oxamide Hydrazone Core

With its intact oxamide hydrazone scaffold — 70 g/mol heavier and possessing two additional H-bond donors and acceptors compared to the truncated 2-(2,4-dichlorophenoxy)acetohydrazide [2] — this compound serves as a versatile intermediate for medicinal chemistry campaigns aiming to explore structure–activity relationships along the oxamide vector.

Reproducible Biochemical Assays Demanding High Chemical Purity

For enzymatic or cell-based assays sensitive to impurities, sourcing the compound at ≥98% purity (NLT) from MolCore rather than the 90% grade provides an 8 percentage-point purity advantage, reducing the likelihood of artifact-driven false positives or negatives and enhancing inter-laboratory reproducibility.

Chemotype Selection for Apoptosis and DNA Damage Pathway Studies

The predicted apoptosis agonist (Pa = 0.979) and DNA synthesis inhibitor (Pa = 0.991) activities [1] make this oxamide hydrazone a relevant chemotype for investigating DNA damage response and programmed cell death pathways, where the benzenesulfonohydrazide analog lacks comparable computational predictions.

Quote Request

Request a Quote for 1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.